N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide” is a complex organic compound that features a benzothiophene ring, a pyrazolopyridine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzothiophene ring through cyclization reactions.
- Synthesis of the pyrazolopyridine ring via condensation reactions.
- Coupling of the two rings through amide bond formation.
- Introduction of the cyano and trifluoromethyl groups under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal applications could include its use as an inhibitor of specific enzymes or pathways involved in diseases such as cancer or inflammation.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide: is similar to other benzothiophene and pyrazolopyridine derivatives.
Unique Features: The presence of both a benzothiophene and a pyrazolopyridine ring, along with the cyano and trifluoromethyl groups, makes this compound unique in its potential interactions and applications.
Properties
Molecular Formula |
C20H18F3N5O2S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C20H18F3N5O2S/c1-27-10-13-14(20(21,22)23)8-17(30)28(18(13)26-27)7-6-16(29)25-19-12(9-24)11-4-2-3-5-15(11)31-19/h8,10H,2-7H2,1H3,(H,25,29) |
InChI Key |
VBRKVRINBDDLPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C(F)(F)F |
Origin of Product |
United States |
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